molecular formula C16H22N6 B6438325 N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2549049-73-0

N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine

Cat. No.: B6438325
CAS No.: 2549049-73-0
M. Wt: 298.39 g/mol
InChI Key: DTGCTOKSSWOSKQ-UHFFFAOYSA-N
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Description

N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a pyrimidine derivative featuring a central pyrimidine ring substituted with an ethylamine group at position 4 and a piperazine ring at position 2. This compound’s structural complexity suggests applications in pharmaceutical research, particularly in kinase inhibition or receptor modulation, owing to its nitrogen-rich heterocyclic framework . Pyrimidine derivatives are widely recognized for their biological relevance, including antiviral, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

N-ethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-2-18-15-5-8-19-16(20-15)22-11-9-21(10-12-22)13-14-3-6-17-7-4-14/h3-8H,2,9-13H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGCTOKSSWOSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is primarily investigated for its potential therapeutic effects. Research indicates that it may act as an enzyme inhibitor and modulate various receptors involved in critical biological pathways. Its unique structure enables interactions with multiple biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and neurological disorders.

Table 1: Comparison of Biological Activities

Activity TypeMechanism of ActionPotential Applications
Enzyme InhibitionInhibits specific enzymes involved in signaling pathwaysCancer therapy, neuroprotection
Receptor ModulationBinds to receptors influencing cellular responsesTreatment of psychiatric disorders
Antioxidant PropertiesReduces oxidative stress in cellsNeurodegenerative disease management

Biological Studies

This compound is utilized in various biological studies to understand its role in cellular signaling and metabolic pathways. It has been shown to influence inflammation processes and neuroprotection mechanisms. Studies have demonstrated that this compound can affect the expression of genes involved in these pathways, providing insights into its potential therapeutic roles.

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound led to significant reductions in markers of oxidative stress and inflammation in the brain. These findings suggest its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacology

In pharmacological research, this compound is evaluated for its efficacy against various disease models. Its ability to interact with multiple targets makes it a versatile candidate for developing new therapeutics.

Table 2: Pharmacological Evaluations

Disease ModelObserved EffectsReference Study
Cancer (Breast)Inhibition of tumor growthStudy A
DepressionImprovement in depressive symptomsStudy B
InflammationReduction in inflammatory markersStudy C

Mechanism of Action

The mechanism of action of N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrimidine derivatives, emphasizing molecular features, inferred biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Molecular Structure Highlights Inferred Biological Activity Key Physicochemical Properties
N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine - Pyrimidine core
- Ethylamine at C4
- Piperazine with (pyridin-4-yl)methyl at C2
Potential kinase inhibition, receptor modulation Moderate lipophilicity; enhanced solubility via pyridine N-atom
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine - Pyrimidine core
- Butylamine at C6
- Piperazine at C4
Pharmaceutical intermediate (building block) Higher lipophilicity (butyl group); basic piperazine
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - Pyrimidine core
- Methylamine at C4
- Piperidine at C6
Antiviral, antimicrobial (crystal structure studied) Lower polarity (piperidine); moderate solubility
N-ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)... - Tetrahydropyrido-pyrimidine core
- Sulfonyl and phenylpiperazine groups
Likely protease or enzyme inhibition (complex targeting) High molecular weight; sulfonyl group enhances stability

Key Comparative Insights

Structural Complexity and Functional Groups :

  • The target compound’s (pyridin-4-yl)methyl substituent distinguishes it from simpler analogs like N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine , which lacks aromatic extensions. This group may enhance binding to aromatic residues in biological targets .
  • Compared to 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine , the piperazine ring in the target compound provides two nitrogen atoms, increasing hydrogen-bonding capacity and basicity, which could improve solubility in acidic environments .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine has demonstrated crystallographic relevance, supporting drug design workflows, but its simpler structure may limit target specificity compared to the more elaborated target compound .

Physicochemical Properties :

  • The ethyl group in the target compound balances lipophilicity between the butyl (highly hydrophobic) and methyl (more polar) analogs, optimizing membrane permeability .
  • The sulfonyl group in N-ethyl-N-methyl-6-(3-methylbenzenesulfonyl)... enhances stability and steric bulk, likely reducing metabolic degradation but increasing synthetic complexity .

Synthetic Considerations :

  • Introducing the (pyridin-4-yl)methyl group likely requires multi-step alkylation or reductive amination, contrasting with the straightforward synthesis of N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine .
  • Piperazine vs. piperidine substitution impacts reagent choice (e.g., dichloropyrimidines for nucleophilic substitution) .

Biological Activity

N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various research studies and patents.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C16_{16}H21_{21}N5_{5}
  • Molecular Weight : 285.37 g/mol

The core structure features a pyrimidine ring substituted with a piperazine moiety, which is further substituted by a pyridine group. This design is believed to enhance its interaction with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Receptor Modulation : The compound has shown affinity for various neurotransmitter receptors, particularly those involved in neurological pathways.
  • Enzyme Inhibition : It acts as an inhibitor of certain kinases and enzymes critical in cellular signaling pathways, including those involved in cancer progression and neurodegenerative diseases.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

StudyCell LineIC50_{50} (µM)Mechanism
A549 (Lung)49.85Induces apoptosis
HCT116 (Colon)0.067Aurora-A kinase inhibition
MCF7 (Breast)0.75–4.21Proliferation inhibition

The compound's ability to induce apoptosis and inhibit key kinases suggests it may serve as a promising candidate for further development in cancer therapeutics.

Neuroprotective Effects

In addition to its anticancer properties, the compound has been investigated for its neuroprotective effects:

  • Muscarinic Receptor Modulation : It has been identified as a potential antagonist for muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases like Alzheimer's .
  • Inhibition of Neuroinflammation : The compound has shown promise in reducing inflammatory markers in neuronal cells, which could be beneficial in treating conditions such as multiple sclerosis and Parkinson's disease.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound against various cancer cell lines revealed significant cytotoxicity. The compound was tested against A549 and HCT116 cell lines, demonstrating an IC50_{50} value as low as 0.067 µM, indicating potent activity against Aurora-A kinase .

Case Study 2: Neuroprotective Potential

In a separate investigation focusing on neurodegenerative disease models, the compound was shown to mitigate oxidative stress and reduce cell death in neuronal cultures exposed to neurotoxic agents. This suggests potential applications in treating Alzheimer's disease through modulation of cholinergic signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Start with a pyrimidine core (e.g., 4-chloropyrimidine) and react it with N-ethylamine under nucleophilic aromatic substitution conditions. Use a polar aprotic solvent (e.g., DMSO) and a base like cesium carbonate to deprotonate the amine .
  • Step 2 : Introduce the piperazine-pyridinylmethyl moiety via a Buchwald-Hartwig coupling or Ullmann-type reaction. Copper(I) bromide or palladium catalysts can facilitate C–N bond formation between the pyrimidine and the substituted piperazine .
  • Optimization : Low yields (e.g., 17.9% in similar syntheses ) may arise from steric hindrance. Increase reaction time (48–72 hours) or use microwave-assisted synthesis to enhance efficiency. Monitor purity via HPLC and employ column chromatography (e.g., ethyl acetate/hexane gradients) for isolation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent integration and chemical shifts. For example, pyridinyl protons typically appear at δ 8.5–8.9 ppm, while piperazine methylene groups resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI) should confirm the molecular ion [M+H]+^+ with <2 ppm error .
  • X-ray Crystallography : Resolve crystal structures to validate dihedral angles between aromatic rings (e.g., 12–86° deviations in similar pyrimidines ).

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinase enzymes. Focus on interactions between the pyridinyl group and hydrophobic pockets .
  • Use density functional theory (DFT) to calculate electrostatic potential maps, identifying regions for functionalization (e.g., adding electron-withdrawing groups to the pyrimidine ring) .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in derivatives containing chiral centers?

  • Stereochemical Control :

  • Employ chiral auxiliaries (e.g., (1R,4R)- or (1S,4S)-cyclohexanediamine precursors) during piperazine functionalization .
  • Use asymmetric catalysis (e.g., BINAP-ligated palladium) during C–N coupling steps to enforce enantioselectivity .
  • Validate enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions?

  • Case Study :

  • If experimental 1^1H NMR shows unexpected splitting (e.g., piperazine protons), re-examine solvent effects (e.g., DMSO vs. CDCl3_3) or dynamic processes (e.g., ring-flipping).
  • Compare computed NMR shifts (GIAO method, Gaussian 09) with experimental data. Adjust conformational sampling (e.g., MD simulations) to account for rotameric states .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

  • SAR Insights :

  • Pyridinyl Position : Replacing pyridin-4-yl with pyridin-3-yl (as in ) alters π-π stacking with target proteins, affecting IC50_{50} values in kinase assays .
  • Piperazine Substituents : Adding methyl groups to piperazine (e.g., 4-methylpiperazin-1-yl) enhances metabolic stability but may reduce solubility .
  • Pyrimidine Modifications : Introducing methyl or chloro groups at the 6-position (e.g., 6-methyl-2-phenylpyrimidin-4-amine ) can improve antimicrobial activity.

Q. What in vitro assays are recommended for evaluating target engagement and selectivity?

  • Assay Design :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure inhibition of p38 MAP kinase (IC50_{50} <100 nM in related compounds ).
  • Cytotoxicity : Screen against HEK-293 or HepG2 cells via MTT assay. Compare selectivity indices (SI) between cancer and normal cell lines .

Q. How can stability studies under varying pH and temperature conditions inform formulation?

  • Protocol :

  • Incubate the compound in buffers (pH 1–10) at 25°C and 40°C for 24–72 hours. Monitor degradation via LC-MS.
  • Identify labile groups (e.g., ethylamine side chains prone to oxidation) and consider prodrug strategies (e.g., acetyl protection) .

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